molecular formula C4H8O2 B1345474 (2-Methyloxiran-2-yl)methanol CAS No. 872-30-0

(2-Methyloxiran-2-yl)methanol

Cat. No.: B1345474
CAS No.: 872-30-0
M. Wt: 88.11 g/mol
InChI Key: AAVHHYWBSVSPPN-UHFFFAOYSA-N
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Description

(2-Methyloxiran-2-yl)methanol is an organic compound with the molecular formula C₄H₈O₂. It features a three-membered cyclic ether ring (oxiran) with a methyl group attached to one of the carbon atoms within the ring and a methanol group attached to another carbon atom in the oxiran ring . This compound is known for its reactivity due to the strained three-membered ring structure, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methyloxiran-2-yl)methanol can be synthesized through several methods. One common approach involves the epoxidation of allylic alcohols using peracids or other oxidizing agents. For instance, the reaction of 2-methyl-2-propen-1-ol with a peracid such as m-chloroperbenzoic acid can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale epoxidation processes. These processes often employ catalysts to enhance the reaction efficiency and selectivity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (2-Methyloxiran-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Methyloxiran-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methyloxiran-2-yl)methanol involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways depending on the nucleophile and reaction conditions. The molecular targets and pathways involved include interactions with nucleophiles such as hydroxide ions, amines, and other reactive species .

Comparison with Similar Compounds

  • (2-Methyl-2-oxiranyl)methanol
  • 2-Methyl-2,3-epoxy-1-propanol
  • 2-Methyloxiranemethanal

Comparison: (2-Methyloxiran-2-yl)methanol is unique due to its specific structure, which includes both an oxirane ring and a methanol group. This combination imparts distinct reactivity and makes it a versatile intermediate in various chemical reactions. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

(2-methyloxiran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVHHYWBSVSPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-30-0
Record name Oxiranemethanal, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC34456
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Record name (2-methyloxiran-2-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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